1-Cyclohexyl-3,3,3-trifluoropropan-1-amine
Description
Properties
IUPAC Name |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h7-8H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJOHTJBKBBNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using 3,3,3-Trifluoropropanol Derivatives
One of the primary synthetic routes involves the use of 3,3,3-trifluoropropan-1-ol or its derivatives as starting materials, followed by nucleophilic substitution or reduction to introduce the amine group.
Key Reaction Conditions and Yields:
| Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3,3,3-Trifluoropropan-1-ol | Sodium hydride, 1,4-dioxane, 0-90°C, inert atmosphere | 50-71 | Reaction with amines such as 6-fluoropyridin-2-amine under nitrogen atmosphere to form amine derivatives. Purification by column chromatography. |
| 2-Bromo-3,3,3-trifluoropropanol | Hydrogen, potassium carbonate, methanol, 80°C, 5 MPa H2 pressure, autoclave | 95 | Catalytic hydrogenation using Raney Ni catalyst to reduce bromo alcohol to trifluoropropanol intermediate. |
| 3,3,3-Trifluoropropan-1-ol | Sodium carbonate, tetrahydrofuran, reflux 4 hrs | 95 | Formation of allyl ethers by reaction with 1-chloropent-4-ene under reflux. |
These methods highlight the versatility of trifluoropropanol derivatives as precursors for further functionalization, including amination steps.
Direct Amination via Sodium Hydride Mediated Alkylation
A widely reported method for synthesizing 1-cyclohexyl-3,3,3-trifluoropropan-1-amine involves the deprotonation of 3,3,3-trifluoropropanol with sodium hydride followed by reaction with cyclohexylamine or related amines.
Procedure:
A mixture of 3,3,3-trifluoropropan-1-ol and the amine is treated with sodium hydride in an inert atmosphere (usually nitrogen) in 1,4-dioxane. The reaction is heated to 90°C for 2 hours. After quenching with water, the product is extracted and purified by column chromatography.Yields:
This method typically achieves yields between 50% and 71%, depending on scale and exact conditions.Mechanism Insight:
Sodium hydride deprotonates the hydroxyl group of trifluoropropanol, generating an alkoxide intermediate that undergoes nucleophilic substitution with the amine, forming the desired amine-substituted trifluoropropane.
Photoredox Catalysis for Fluoroalkylation Followed by Amination
Recent advances in organo-photoredox catalysis have enabled the gem-difluoroallylation of ketones, which can be a precursor step to synthesize fluorinated amines including this compound.
Method Overview:
Cyclohexyl methyl ketone is reacted with 2-aminobenzamide to form an intermediate dihydroquinazolinone. This intermediate undergoes photocatalyzed gem-difluoroallylation using α-trifluoromethyl styrene under blue LED irradiation with 4CzIPN as the photocatalyst and cesium fluoride as base in DMF solvent.Advantages:
This method operates under mild conditions (room temperature, visible light) and provides a novel route to incorporate trifluoromethyl groups adjacent to amines.Relevance:
While this method is more indirect, it exemplifies modern synthetic strategies to access fluorinated amines with complex substitution patterns.
Additional Synthetic Notes
Microwave-Assisted Synthesis:
Microwave irradiation has been employed in related fluorinated amine syntheses to accelerate reactions involving primary amines and trifluorinated ketones or bromides in polar aprotic solvents like DMF, improving yields and reducing reaction times.Catalyst and Base Selection:
The choice of base (e.g., sodium hydride, potassium carbonate) and catalyst (Raney Ni for hydrogenation, photoredox catalysts for radical reactions) significantly impacts yield and selectivity.Purification:
Products are typically purified by flash column chromatography using silica gel with gradients of ethyl acetate in hexane.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Sodium hydride, 1,4-dioxane, inert atmosphere | 50-71 | Straightforward, moderate yield | Requires inert atmosphere |
| Catalytic hydrogenation | Raney Ni, H2, K2CO3, methanol, 80°C, autoclave | Up to 95 | High yield, clean reduction | Requires high-pressure equipment |
| Photoredox catalysis | 4CzIPN, CsF, DMF, blue LED, room temperature | Not specified | Mild conditions, novel approach | Multi-step, more complex |
| Microwave-assisted reactions | Primary amines, carbon disulfide, DMF, microwave | Good yields | Rapid reaction times | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoropropyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Trifluoropropanamine Derivatives
| Compound Name | Substituent/R-Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |
|---|---|---|---|---|
| This compound | Cyclohexyl (C₆H₁₁) | C₉H₁₆F₃N | 195.23 | High lipophilicity; bulky substituent |
| 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride | Cyclopropyl (C₃H₅) | C₆H₁₀F₃N·HCl | 193.60 | Smaller ring; increased ring strain |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride | 2-Chlorophenyl (C₆H₄Cl) | C₉H₁₀Cl₂F₃N | 247.09 | Aromatic substituent; electron-withdrawing Cl |
| (1R)-1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine | 4-Bromophenyl (C₆H₄Br) | C₉H₉BrF₃N | 268.07 | Heavy atom (Br); potential for halogen bonding |
| 1-(4-(tert-Butyl)phenyl)-3,3,3-trifluoropropan-1-amine | 4-tert-Butylphenyl (C₁₀H₁₃) | C₁₃H₁₈F₃N | 245.29 | Bulky tert-butyl group; enhanced steric hindrance |
Key Observations :
- Cyclohexyl vs. Cyclopropyl : The cyclohexyl group in the target compound provides greater lipophilicity and conformational flexibility compared to the strained cyclopropyl ring in its analog .
- Aromatic vs. Aliphatic Substituents : Chlorophenyl and bromophenyl derivatives introduce π-π stacking capabilities and electronic modulation, whereas aliphatic groups (e.g., tert-butyl) prioritize steric effects .
Key Observations :
- The tert-butylphenyl derivative (64% yield) highlights the efficiency of multi-component reactions under mild conditions .
- Cyclopropyl analogs may require specialized reagents (e.g., isothiocyanates) for functionalization .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | Boiling Point | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| This compound | Not reported | Low in water | ~3.2 |
| 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride | Not reported | Moderate in polar solvents | ~2.8 |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride | Not reported | Low in water | ~3.5 |
Biological Activity
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine (also known as 1-Cyclohexyl-3,3,3-trifluoropropylamine) is a compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclohexyl group attached to a trifluoropropyl amine. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity to various proteins and receptors. Research indicates that this compound may interact with enzymes or receptors involved in neurotransmitter systems, potentially influencing mood and behavior.
Antimicrobial Properties
Preliminary studies indicate that compounds with trifluoromethyl groups often demonstrate antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, although detailed studies are necessary to confirm this.
Synthesis and Characterization
The synthesis of this compound typically involves several steps that allow for the introduction of the trifluoromethyl group while maintaining the integrity of the cyclohexyl structure. The compound has been characterized using various analytical techniques including NMR and mass spectrometry .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzyme activities at specific concentrations. For instance, preliminary data suggest an IC50 value indicating moderate potency against selected biological targets .
Potential Therapeutic Applications
Ongoing research aims to explore the therapeutic applications of this compound in drug development. Its pharmacological properties may position it as a candidate for treating conditions related to mood disorders or infections due to its proposed biological activities .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antidepressant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 153.15 | Potential | Possible |
| Similar Trifluoromethyl Compounds | Varies | Confirmed | Confirmed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving cyclohexylamine derivatives and trifluoromethylation reactions. Key steps include:
- Cyclohexyl group introduction : Use cyclohexylmagnesium bromide or cyclohexyl halides in nucleophilic substitution reactions .
- Trifluoromethylation : Employ reagents like trifluoromethyl copper complexes or Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Critical Parameters : Temperature control (0–5°C for exothermic steps), solvent polarity (e.g., THF for Grignard reactions), and catalyst selection (e.g., Pd/C for hydrogenation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) . ¹H/¹³C NMR for cyclohexyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl CH₂).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (if applicable) .
Q. What initial biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Receptor Binding : Screen against CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to bioactive amines .
- Enzyme Inhibition : Test for monoamine oxidase (MAO) or acetylcholinesterase activity using fluorometric assays.
- Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to assess preliminary safety .
Advanced Research Questions
Q. How do the cyclohexyl and trifluoromethyl groups influence the compound’s reactivity and stability?
- Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack at the amine, requiring optimized reaction conditions (e.g., elevated temperatures) .
- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces basicity of the amine (pKa ~8–9), affecting protonation in biological systems .
- Stability : Assess degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor impurities .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar amines?
- Systematic Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to isolate variables.
- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .
- Dose-Response Curves : Use EC₅₀/IC₅₀ values to quantify potency discrepancies across studies.
Q. What computational models predict the compound’s interactions with biological targets?
- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina and PDB structures (e.g., 7E2Z) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Q. How can synthetic routes be optimized for scalability while maintaining academic research standards?
- Catalyst Screening : Test heterogeneous catalysts (e.g., Ni/Al₂O₃) for trifluoromethylation to reduce Pd-based reagent costs .
- Flow Chemistry : Implement continuous-flow systems for hazardous steps (e.g., Grignard reactions) to improve safety and yield .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze via LC-MS for degradation products.
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (~150–200°C expected for similar amines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
